REACTION_CXSMILES
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[ClH:1].Cl.[NH:3]1[C:11]2[CH2:10][CH2:9][NH:8][CH:7]([C:12]([OH:14])=[O:13])[C:6]=2[N:5]=[CH:4]1.O=S(Cl)[Cl:17].[CH3:19]O>>[ClH:17].[ClH:1].[CH3:19][O:13][C:12]([CH:7]1[C:6]2[N:5]=[CH:4][NH:3][C:11]=2[CH2:10][CH2:9][NH:8]1)=[O:14] |f:0.1.2,5.6.7|
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Name
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|
Quantity
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32.3 g
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Type
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reactant
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Smiles
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Cl.Cl.N1C=NC=2C(NCCC21)C(=O)O
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Name
|
|
Quantity
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16 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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Cl.Cl.COC(=O)C1NCCC2=C1N=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |